Cas no 1772473-85-4 (ethyl 5-{(3-methoxy-3-oxopropyl)sulfanylmethyl}-1-methyl-1H-pyrazole-4-carboxylate)

1772473-85-4 structure
اسم المنتج:ethyl 5-{(3-methoxy-3-oxopropyl)sulfanylmethyl}-1-methyl-1H-pyrazole-4-carboxylate
ethyl 5-{(3-methoxy-3-oxopropyl)sulfanylmethyl}-1-methyl-1H-pyrazole-4-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- ethyl 5-{(3-methoxy-3-oxopropyl)sulfanylmethyl}-1-methyl-1H-pyrazole-4-carboxylate
- 1772473-85-4
- EN300-17872539
- ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate
-
- نواة داخلي: 1S/C12H18N2O4S/c1-4-18-12(16)9-7-13-14(2)10(9)8-19-6-5-11(15)17-3/h7H,4-6,8H2,1-3H3
- مفتاح Inchi: UBQGPKYVKQROHQ-UHFFFAOYSA-N
- ابتسامات: S(CCC(=O)OC)CC1=C(C(=O)OCC)C=NN1C
حساب السمة
- نوعية دقيقة: 286.09872823g/mol
- النظائر كتلة واحدة: 286.09872823g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 19
- تدوير ملزمة العد: 9
- تعقيدات: 314
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.8
- طوبولوجي سطح القطب: 95.7Ų
ethyl 5-{(3-methoxy-3-oxopropyl)sulfanylmethyl}-1-methyl-1H-pyrazole-4-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17872539-5.0g |
ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 5g |
$3520.0 | 2023-05-26 | |
Enamine | EN300-17872539-0.1g |
ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 0.1g |
$420.0 | 2023-09-19 | |
Enamine | EN300-17872539-0.25g |
ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 0.25g |
$601.0 | 2023-09-19 | |
Enamine | EN300-17872539-5g |
ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 5g |
$3520.0 | 2023-09-19 | |
Enamine | EN300-17872539-10g |
ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 10g |
$5221.0 | 2023-09-19 | |
Aaron | AR028CSX-500mg |
ethyl5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 500mg |
$1328.00 | 2025-02-16 | |
Aaron | AR028CSX-100mg |
ethyl5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 100mg |
$603.00 | 2025-02-16 | |
1PlusChem | 1P028CKL-500mg |
ethyl5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 500mg |
$1233.00 | 2024-06-19 | |
1PlusChem | 1P028CKL-50mg |
ethyl5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 50mg |
$399.00 | 2024-06-19 | |
1PlusChem | 1P028CKL-100mg |
ethyl5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate |
1772473-85-4 | 95% | 100mg |
$581.00 | 2024-06-19 |
ethyl 5-{(3-methoxy-3-oxopropyl)sulfanylmethyl}-1-methyl-1H-pyrazole-4-carboxylate الوثائق ذات الصلة
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
1772473-85-4 (ethyl 5-{(3-methoxy-3-oxopropyl)sulfanylmethyl}-1-methyl-1H-pyrazole-4-carboxylate) منتجات ذات صلة
- 1806149-50-7(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-acetic acid)
- 1785174-43-7(2-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclopropane-1-carboxylic acid)
- 2680668-43-1(tert-butyl N-4-(cyanosulfanyl)-2,6-difluorophenylcarbamate)
- 1261994-38-0(3-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid)
- 1334489-71-2(1-methyl-4-(methylsulfanyl)-1H-indol-6-amine)
- 2137679-84-4(1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-methyl-4-(3-methyl-2-thienyl)-, methyl ester)
- 86204-17-3(3,4-Dihydroxy-5-hydroxymethyl-3-methyl-dihydro-furan-2-on)
- 88224-03-7(L-Leucine allyl ester 4-toluenesulfonate salt)
- 450343-41-6((2Z)-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-phenylprop-2-enamide)
- 2109403-95-2(4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride)
الموردين الموصى بهم
Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
